molecular formula C18H23NO B1359668 Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone CAS No. 898749-74-1

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone

Cat. No. B1359668
M. Wt: 269.4 g/mol
InChI Key: YRORKLPPYMPZIX-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is a chemical compound with the linear formula C18H23NO1. It is a specialized compound and is not widely discussed in the literature1.



Synthesis Analysis

The specific synthesis process of Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds, such as Cyclohexyl phenyl ketone, has been investigated under thermal and aquathermal conditions2.



Molecular Structure Analysis

The molecular structure of Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is represented by the linear formula C18H23NO1. The average mass of the molecule is approximately 271.397 Da3.



Chemical Reactions Analysis

The specific chemical reactions involving Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not extensively detailed in the search results. Its molecular formula is C18H23NO1, and its molecular weight is approximately 269.384.


Scientific Research Applications

Photoreactivity in Liquid Crystals

Cyclohexyl phenyl ketone (CPK) demonstrates interesting photoreactivity when exposed to light within certain environments. A study by Yang et al. (2013) explored its behavior within lyotropic liquid crystals formed by chiral ionic liquids. The photochemical reaction of CPK in these crystals resulted in specific photoproducts, demonstrating how liquid crystal environments can influence chemical reactions (Yang et al., 2013).

Reactivity with Dimethyl Succinate

Research by Baddar et al. (1971) investigated the Stobbe condensation of CPK with dimethyl succinate. This process yielded compounds that were further converted into naphthalene derivatives, illustrating the reactivity of CPK in organic synthesis (Baddar, El-Newaihy, & Ayoub, 1971).

Involvement in Complex Formation

Suni, Kurup, and Nethaji (2007) conducted studies on Co(II) and Co(III) complexes involving di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone, a compound related to CPK. Their research provides insights into the structural and spectrochemical characteristics of these complexes, indicating CPK's potential in complex formation and coordination chemistry (Suni, Kurup, & Nethaji, 2007).

Role in Polymer Chemistry

Maier and Wolf (1996) explored the synthesis of polyimides with CPK-substituted indan groups in the main chain. Their study highlights the role of CPK derivatives in polymer chemistry, especially in developing materials with specific thermal and solubility properties (Maier & Wolf, 1996).

Spirocyclic 3H-pyrroles Synthesis

Shabalin et al. (2015) investigated the reaction of CPK derivatives with acetylene, leading to the formation of spirocyclic 3H-pyrroles. This process demonstrates CPK's utility in synthesizing complex organic structures with potential applications in various fields of organic chemistry (Shabalin et al., 2015).

Asymmetric Reduction via Hydrosilylation

Ojima et al. (1976) achieved effective asymmetric reduction of CPK via hydrosilylation, a process crucial in the synthesis of chiral molecules. This study contributes to understanding the stereochemical aspects of chemical reactions involving CPK (Ojima, Kogure, Kumagai, Horiuchi, & Sato, 1976).

Safety And Hazards

The safety and hazards associated with Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not explicitly mentioned in the search results. For comprehensive safety information, it would be advisable to refer to the material safety data sheet (MSDS) of the compound1.


Future Directions

The future directions for research and applications involving Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not specified in the search results. Given the limited information available, further research and investigation would be needed to explore its potential uses and implications in various fields.


properties

IUPAC Name

cyclohexyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h4-7,10,13,16H,1-3,8-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRORKLPPYMPZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643514
Record name Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-74-1
Record name Cyclohexyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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